1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolo[1,5-a]pyridine moiety, and a cyclopentane carboxamide group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine moiety: This can be achieved through a condensation reaction between a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Cyclopentane carboxamide formation: The final step involves the formation of the cyclopentane carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: Researchers investigate the compound’s effects on cellular processes, such as cell signaling, apoptosis, and gene expression. It is used as a tool compound to study specific molecular pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology studies to probe the function of specific proteins and enzymes. Its ability to modulate biological activity makes it valuable for understanding protein-ligand interactions.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other complex molecules. Its reactivity and versatility make it useful in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, inducing apoptosis and reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
Uniqueness
1-(4-chlorophenyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions Its structure allows for diverse interactions with biological targets, making it a versatile compound for scientific research
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-8-6-16(7-9-17)20(10-2-3-11-20)19(25)22-13-15-14-23-24-12-4-1-5-18(15)24/h1,4-9,12,14H,2-3,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDUIFBGIZEPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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